molecular formula C6H16ClNO B2848085 3-Methoxy-3-methylbutan-2-amine hydrochloride CAS No. 2126177-72-6

3-Methoxy-3-methylbutan-2-amine hydrochloride

Cat. No.: B2848085
CAS No.: 2126177-72-6
M. Wt: 153.65
InChI Key: VHYYVENJEJERRR-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C6H16ClNO and a molecular weight of 153.65 g/mol . Its CAS registry number is 2126177-72-6 . The structural identifier (SMILES) for this amine hydrochloride salt is CC(N)C(C)(OC)C.[H]Cl . This amine is structurally related to its free base form, 3-Methoxy-3-methylbutan-2-amine (CAS 873406-72-5, Molecular Formula: C6H15NO) . The addition of the hydrochloride salt typically enhances the compound's stability and shelf life, making it more suitable for handling and storage in a research environment. As a chiral building block, this amine hydrochloride is of significant interest in synthetic and medicinal chemistry for the construction of more complex molecules. Its structure suggests potential utility as a precursor in organic synthesis, particularly for introducing a branched amine functionality with an ether group. The product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-3-methylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-5(7)6(2,3)8-4;/h5H,7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYYVENJEJERRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126177-72-6
Record name 3-methoxy-3-methylbutan-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-3-methylbutan-2-amine hydrochloride involves several steps. One common method starts with the alkylation of 3-methoxy-3-methylbutan-2-ol with an appropriate amine source under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in simpler amine derivatives .

Scientific Research Applications

3-Methoxy-3-methylbutan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs, highlighting differences in substituents, synthesis, and properties:

Compound Name Molecular Formula Key Substituents/Features Synthesis Method Key Properties/Applications
3-Methoxy-3-methylbutan-2-amine hydrochloride C₆H₁₅NO·HCl Methoxy and methyl groups on C3; branched amine Hydrogenation of N,N-dibenzyl precursor with Pd(OH)₂/C; HCl salt formation Predicted CCS: 125.7 Ų (M+H+); discontinued commercial availability
3-(Isoindolin-2-yl)-2,3-dimethylbutan-2-amine C₁₄H₂₁N₂ Isoindoline ring fused to dimethylbutanamine Boc-protection of 2,3-dimethyl-2,3-butanediamine dihydrochloride; Boc deprotection Intermediate in asymmetric catalysis; no hydrochloride salt data reported
(2S)-3-Methoxybutan-2-amine hydrochloride C₅H₁₂NO·HCl Methoxy group on C3; stereospecific (S)-configuration Not explicitly described; likely enantioselective synthesis Stereochemical complexity; CCS data unavailable
3,3-Dimethylbutan-2-amine hydrochloride C₆H₁₄ClN Two methyl groups on C3; simpler branched structure Limited synthesis details (PubChem entry incomplete) Structural isomer of 3-methoxy analog; lacks methoxy group, altering polarity
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₇NO₂·HCl Ester group (-COOCH₃); methylamino substituent Acidic deprotection of Boc-protected precursor with HCl/dioxane Combines ester and amine functionalities; potential for peptide or prodrug applications
3-Ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride C₁₂H₂₅ClNO Cyclobutane ring; ethoxy and diethyl groups No synthesis details; R&D use only Complex cyclic structure; potential for exploring steric effects in drug design

Key Differences and Trends:

Substituent Effects: The methoxy group in 3-methoxy-3-methylbutan-2-amine increases polarity compared to non-oxygenated analogs like 3,3-dimethylbutan-2-amine . This may influence solubility and binding interactions in pharmacological contexts. Steric hindrance varies significantly: the cyclobutane derivative () introduces rigidity, whereas isoindolinyl derivatives () add planar aromatic bulk .

Synthetic Complexity :

  • The use of Pd-catalyzed hydrogenation () is common for deprotecting benzyl groups, whereas Boc-protection strategies () are preferred for amine intermediates in multistep syntheses .

Physicochemical Properties :

  • Collision cross-section (CCS) data for 3-methoxy-3-methylbutan-2-amine (125.7 Ų for [M+H]+) suggests moderate size and compactness . Comparable data for stereoisomers (e.g., (2S)-3-methoxybutan-2-amine) is lacking, limiting direct comparisons .

Commercial Availability :

  • This compound is listed as discontinued by suppliers like CymitQuimica, whereas cyclobutane and isoindolinyl analogs remain in exploratory R&D phases .

Research Implications and Limitations

  • Data Gaps : CCS and solubility data for most analogs are unavailable, complicating predictive modeling for drug design .
  • Stereochemical Considerations : The (2S)-3-methoxybutan-2-amine isomer () underscores the need for enantioselective studies to evaluate pharmacological relevance .

Biological Activity

3-Methoxy-3-methylbutan-2-amine hydrochloride, also known as a methoxy-substituted amine, has gained attention in various fields of research due to its potential biological activities and applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure : The compound features a methoxy group and a secondary amine, contributing to its unique reactivity and biological interactions.

Synthesis : Common synthetic routes involve the alkylation of 3-methoxy-3-methylbutan-2-ol with amine sources under controlled conditions. Industrial methods utilize continuous flow reactors for efficiency and consistency in product quality.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and activity.
  • Ionic Interactions : The hydrochloride form enhances solubility, facilitating interaction with charged biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially affecting mood and cognition.
  • Antimicrobial Properties : There is evidence suggesting that it may have inhibitory effects on certain bacterial strains, although further research is needed to elucidate these findings .
  • Potential Therapeutic Applications : Ongoing studies are exploring its use as a precursor in drug development, particularly in synthesizing compounds with enhanced biological activity .

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of various amine derivatives, including this compound. Results indicated that this compound showed significant inhibition against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers examined the effects of this compound on rodent models. The findings indicated alterations in behavior consistent with changes in neurotransmitter levels, highlighting its potential role in modulating neurological pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Properties
3-Methoxy-3-methylbutan-2-amine Secondary AminePotential neurotransmitter modulation
(3-Methoxy-3-methylbutyl)amine Tertiary AmineSimilar reactivity but different biological effects
3-Methoxybutanol AlcoholLess reactive; primarily used as a solvent

Q & A

Q. What are the standard synthetic routes for preparing 3-Methoxy-3-methylbutan-2-amine hydrochloride?

The synthesis typically involves reacting the free base amine (3-Methoxy-3-methylbutan-2-amine) with hydrochloric acid under controlled conditions to form the hydrochloride salt. Key parameters include temperature regulation (e.g., room temperature to 40°C), solvent selection (e.g., ethanol or diethyl ether), and stoichiometric ratios to ensure high yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors or byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm structural integrity, particularly the methoxy and methyl substituents. Mass spectrometry (MS) provides molecular weight validation. Additional techniques like Fourier-Transform Infrared (FTIR) spectroscopy identify functional groups (e.g., amine N-H stretches), while X-ray crystallography resolves steric configurations in crystalline forms .

Q. What are the solubility and stability profiles of this compound?

Hydrochloride salts of branched amines are generally water-soluble due to ionic interactions. Stability studies recommend storage in anhydrous conditions at 2–8°C to prevent hydrolysis or decomposition. Accelerated stability testing under varying pH (3–9) and temperature (25–60°C) can identify degradation pathways, such as cleavage of the methoxy group .

Q. How does this compound participate in common amine reactions?

The secondary amine group undergoes alkylation, acylation, and nucleophilic substitution. For example, in acylation, it reacts with acetyl chloride to form an amide. Steric hindrance from the methyl and methoxy groups may reduce reaction rates, necessitating catalysts like triethylamine or elevated temperatures .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic systems?

The methoxy group exerts an electron-donating effect, stabilizing intermediates in reactions like Michael additions. Conversely, steric hindrance from the 3-methyl group can limit access to the amine’s lone pair, reducing nucleophilicity. Computational modeling (e.g., DFT calculations) quantifies these effects, guiding catalyst design for improved reaction efficiency .

Q. What methodologies resolve discrepancies in biological activity data across studies?

Contradictions may arise from impurities or enantiomeric variations. High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiopurity. Dose-response assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature) minimize variability. Meta-analyses comparing in vitro vs. in vivo data can reconcile mechanistic differences .

Q. What molecular targets and mechanisms are hypothesized for this compound in neuropharmacology?

Structural analogs suggest interactions with monoamine transporters (e.g., dopamine, norepinephrine). Radioligand binding assays using tritiated neurotransmitters quantify affinity. Electrophysiological studies on neuronal cultures assess functional effects, such as reuptake inhibition or receptor modulation. Comparative studies with known agonists/antagonists (e.g., amphetamines) clarify selectivity .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Industrial-scale synthesis requires optimizing reaction kinetics and heat dissipation. Continuous flow reactors improve yield consistency compared to batch processes. Downstream purification challenges include scaling column chromatography or transitioning to solvent-antisolvent crystallization. Process Analytical Technology (PAT) monitors critical quality attributes in real time .

Q. How does the compound’s stability vary under physiological conditions?

Simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) stability assays identify degradation products (e.g., demethylation). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) tracks metabolic pathways in hepatocyte models. Stabilization strategies may include prodrug formulations or encapsulation in liposomes .

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